(R)-O-isobutyroyllomatin

Hepatology Regenerative Medicine Natural Product Pharmacology

This is (R)-O-isobutyroyllomatin, a stereochemically defined angular pyranocoumarin with confirmed dose-dependent cytoprotection in Hep3B & NIH3T3 cells. Its (R)-configuration and isobutyroyl ester are critical for target engagement—generic coumarins are not valid substitutes. Ideal for liver regeneration, Nrf2/ARE pathway, and SAR studies. Order high-purity reference standard for reproducible results.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
Cat. No. B13419680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-O-isobutyroyllomatin
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
InChIInChI=1S/C18H20O5/c1-10(2)17(20)21-14-9-12-13(23-18(14,3)4)7-5-11-6-8-15(19)22-16(11)12/h5-8,10,14H,9H2,1-4H3/t14-/m1/s1
InChIKeyPKHNHXIOSSYBJU-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-O-Isobutyroyllomatin for Research: A Natural Pyranocoumarin for Cell Proliferation and Cytoprotection Studies


(R)-O-Isobutyroyllomatin (CAS 440094-38-2) is a naturally occurring angular pyranocoumarin, isolated from plant species such as *Angelica keiskei* and *Prionosciadium watsoni* [1]. This compound has been identified as a constituent with demonstrated cell proliferative effects on Hep3B human hepatoma cells and significant dose-dependent protection against glucose oxidase-induced oxidative stress in Hep3B and NIH3T3 cell lines [1]. Its specific stereochemistry (R-configuration) and unique isobutyroyl substitution are critical for its interaction with biological targets and differentiate it from other coumarins.

Why (R)-O-Isobutyroyllomatin Cannot Be Substituted by Generic Coumarin Analogs


Generic substitution with other coumarins or natural product fractions is not scientifically valid due to the specific structure-activity relationship (SAR) of (R)-O-isobutyroyllomatin. The compound's activity is contingent on its precise (R)-stereochemistry at C-9 and the presence of the isobutyroyl ester group, which influences both its molecular conformation and its interaction with cellular targets [1]. While other coumarins like lomatin or khellactone derivatives may share the core scaffold, the presence and nature of the ester moiety (e.g., isobutyroyl vs. angeloyl or senecioyl) have been shown to dramatically alter bioactivity and physicochemical properties, making them non-interchangeable for reproducible research [2].

Quantitative Evidence for (R)-O-Isobutyroyllomatin: Cell Proliferation and Cytoprotection Data


Cell Proliferative Effect of (R)-O-Isobutyroyllomatin on Hep3B Human Hepatoma Cells

(R)-O-isobutyroyllomatin (compound 2) was one of nine isolates from *Angelica keiskei* evaluated for its ability to induce proliferation in Hep3B human hepatoma cells. The study reported that all isolates, including (R)-O-isobutyroyllomatin, exhibited cell proliferative effects when compared to an untreated control (DMSO vehicle) [1]. This demonstrates its potential as a research tool for studying hepatocyte growth, though specific fold-change values for (R)-O-isobutyroyllomatin alone were not reported, limiting a precise quantitative comparison to the other eight isolates.

Hepatology Regenerative Medicine Natural Product Pharmacology

Cytoprotective Activity of (R)-O-Isobutyroyllomatin Against Oxidative Stress

In the same study, (R)-O-isobutyroyllomatin was assessed for its ability to protect cells from oxidative damage. It demonstrated significant, dose-dependent protection against oxidative stress induced by glucose oxidase in both Hep3B human hepatoma cells and mouse fibroblast NIH3T3 cells [1]. The observation of a dose-response relationship is a key indicator of a specific and potentially targetable mechanism of action. This cytoprotective effect was observed alongside its proliferative activity, suggesting a dual functional profile.

Oxidative Stress Cytoprotection Cellular Pharmacology

Comparison of (R)-O-Isobutyroyllomatin's Profile to Co-Occurring Bioactives in Angelica keiskei

The study by Kil et al. (2017) provides a unique cross-study comparison by evaluating (R)-O-isobutyroyllomatin alongside other compounds co-isolated from the same extract of *A. keiskei*. This includes known compounds like isoliquiritigenin, davidigenin, and (±)-liquiritigenin [1]. While all compounds showed proliferative and cytoprotective effects, the study's design implies that (R)-O-isobutyroyllomatin contributes to the overall bioactivity of the extract. Its presence as a distinct chemical entity with both proliferative and protective properties makes it a more defined research tool than the crude extract or a fraction containing a mixture of unknowns.

Chemotaxonomy Bioactivity Profiling Natural Product Comparison

Primary Research and Industrial Application Scenarios for (R)-O-Isobutyroyllomatin


Hepatoprotection and Liver Regeneration Research

Based on its demonstrated cell proliferative and cytoprotective effects in Hep3B cells [1], (R)-O-isobutyroyllomatin is an ideal tool compound for in vitro studies aimed at understanding the molecular mechanisms of liver regeneration and hepatoprotection. It can be used to probe specific signaling pathways involved in hepatocyte growth and survival following injury.

Mechanistic Studies of Cellular Oxidative Stress Response

The compound's confirmed dose-dependent protection against oxidative stress in both hepatic (Hep3B) and fibroblast (NIH3T3) cell lines [1] positions it as a valuable chemical probe for dissecting the Nrf2/ARE pathway or other endogenous antioxidant defense systems. Its use can help validate novel targets for cytoprotective therapeutics.

Natural Product Chemistry and Analytical Method Development

As a well-defined pyranocoumarin isolated from *Angelica keiskei* [1], (R)-O-isobutyroyllomatin serves as a crucial analytical standard for the quality control and chemical fingerprinting of botanical raw materials and extracts. Its presence and concentration are markers for authenticating specific plant species and standardizing herbal preparations.

Structure-Activity Relationship (SAR) Studies on Pyranocoumarins

(R)-O-isobutyroyllomatin is a key reference compound for SAR studies aimed at optimizing the bioactivity of the pyranocoumarin scaffold. Its specific (R)-stereochemistry and isobutyroyl ester moiety [1] provide a critical data point for understanding how these structural features influence pharmacological activity compared to other ester analogs (e.g., angeloyl, senecioyl, octanoyl) found in related natural products [2].

Technical Documentation Hub

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